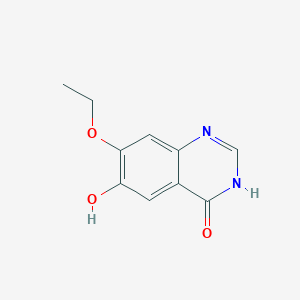

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one

Description

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by an ethoxy group at position 7 and a hydroxyl group at position 6 on the quinazolinone scaffold. The ethoxy and hydroxyl substituents in this compound influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

7-ethoxy-6-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-9-4-7-6(3-8(9)13)10(14)12-5-11-7/h3-5,13H,2H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLPQLLSAGVPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CNC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Hydroxyquinazolinones

A common method to introduce the ethoxy group involves alkylation of a hydroxyquinazolinone precursor with ethyl halides in the presence of a base such as potassium carbonate in dry acetone. For example, methyl iodide or ethyl bromide can be used to alkylate the hydroxy group at the 7-position under reflux conditions for 12 hours, followed by filtration and crystallization to isolate the product.

Copper-Catalyzed One-Pot Synthesis

Recent advances include copper-catalyzed isocyanide-based one-pot cascade reactions to synthesize substituted quinazolin-4(3H)-ones. These methods provide efficient access to quinazolinone cores with various substituents, though specific functionalization at the 7-ethoxy and 6-hydroxy positions may require subsequent modifications.

Detailed Research Findings and Analytical Data

Nitration and Reduction: The nitration step is performed at low temperatures (0°C) using a mixture of concentrated sulfuric acid and fuming nitric acid, followed by warming to 110°C for completion. Reduction of the nitro group to hydroxy is typically done using metal reduction in ethanol under reflux.

Alkylation: Alkylation with ethyl bromide in dry acetone with potassium carbonate base leads to the ethoxy substitution. Reaction times of about 12 hours under reflux are common, and the product is purified by crystallization from ethanol.

Characterization: The intermediates and final products are characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). For example, 7-fluoro-6-nitroquinazolin-4(3H)-one shows MS m/z 209.5 and characteristic NMR peaks. The final this compound typically exhibits IR bands for hydroxyl and ether groups and NMR signals consistent with the ethoxy substituent.

Summary Table of Key Reagents and Conditions

| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Cyclization | 2-Amino-4-fluorobenzoic acid | Formamide | 130–150°C, 20 h | 7-Fluoroquinazolin-4(3H)-one | 80 |

| Nitration | 7-Fluoroquinazolin-4(3H)-one | H2SO4, HNO3 | 0°C to 110°C | 7-Fluoro-6-nitroquinazolin-4(3H)-one | 97 |

| Reduction | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Metal (Fe/Sn), EtOH | Reflux, 2.5–4 h | 7-Fluoro-6-hydroxyquinazolin-4(3H)-one | 73 |

| Alkylation | 7-Hydroxyquinazolin-4(3H)-one | Ethyl bromide, K2CO3 | Reflux, 12 h, dry acetone | This compound | Variable, ~60–80 |

Concluding Remarks

The preparation of this compound involves a multistep synthetic route starting from substituted anthranilic acid derivatives. The key transformations include selective nitration, reduction to hydroxy, and alkylation to introduce the ethoxy group. The methods are well-documented with detailed reaction conditions and characterization data, ensuring reproducibility and high purity of the final compound. Recent catalytic methods offer potential for more efficient synthesis but may require adaptation for this specific substitution pattern.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-6-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazoline derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.

Mechanism of Action

The mechanism of action of 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its action can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Quinazolinones

Notes:

- 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one replaces the methoxy group in 3814-30-0 with a bulkier ethoxy (-OC₂H₅) group, likely reducing solubility in polar solvents but enhancing membrane permeability compared to the methoxy analog .

- The hydroxyl group at position 6 distinguishes it from halogenated (e.g., 858238-17-2) or nitro-substituted (e.g., 1012057-47-4) derivatives, which prioritize electrophilic reactivity over hydrogen-bonding capacity .

Key Observations :

- This compound is expected to exhibit lower solubility in water than its methoxy analog due to the larger ethoxy group, but improved solubility in organic solvents like ethanol or DMSO.

- Synthetic routes for ethoxy derivatives likely involve alkylation of hydroxyl precursors (e.g., using ethyl iodide), contrasting with the nitration or halogenation steps seen in nitro/chloro analogs .

Q & A

Q. What are the common synthetic routes for 7-Ethoxy-6-hydroxyquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration, substitution, or cyclization. For example, nitro groups can be introduced via nitrating agents (e.g., fuming HNO₃ in concentrated H₂SO₄), followed by ethoxy/hydroxy group incorporation through nucleophilic substitution. Reaction conditions like temperature (e.g., heating at 373 K for nitro group introduction ), solvent polarity, and pH significantly affect intermediates’ stability and final product purity. Optimizing step-wise monitoring via TLC or HPLC ensures minimal side products .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ethoxy/hydroxy group integration.

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for quinazolinone core).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and resolves isomeric impurities.

- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding patterns, as demonstrated in structurally similar quinazolinones .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how are they determined experimentally?

- Methodological Answer :

- Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy.

- pKa Determination : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) identifies acidic/basic sites. Half-neutralization potentials (HNPs) are derived from titration curves .

- Thermal Stability : Differential Scanning Calorimetry (DSC) assesses decomposition points.

Advanced Research Questions

Q. How can synthesis protocols be optimized to improve yield while minimizing side-product formation?

- Methodological Answer :

- Catalyst Selection : Heterogeneous acid catalysts (e.g., zeolites) enhance regioselectivity in cyclization steps, reducing byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while low-boiling solvents (e.g., THF) facilitate easier purification.

- Step-Wise Monitoring : Real-time analytics (e.g., in-situ FTIR) track intermediate formation, enabling rapid adjustments .

Q. How can contradictions in reported biological activities (e.g., anticancer efficacy) be resolved across studies?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., HeLa vs. MCF-7) and concentrations used in cytotoxicity assays.

- Metabolic Stability Tests : Evaluate compound stability in serum to account for degradation discrepancies.

- Structural Confirmation : Ensure synthesized batches match reported structures via NMR/X-ray to rule out isomer interference .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to model binding poses with EGFR kinase domains, prioritizing hydrogen-bonding with quinazolinone core .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with IC₅₀ values to guide structural modifications.

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate docking results .

Q. How should researchers address discrepancies in physicochemical data (e.g., pKa variations) across literature sources?

- Methodological Answer :

- Solvent System Calibration : Replicate pKa measurements using identical solvents (e.g., tert-butyl alcohol vs. DMF) to isolate solvent effects .

- Ionic Strength Control : Maintain consistent electrolyte concentrations (e.g., 0.1 M KCl) during titrations.

- Cross-Validation : Compare results with alternative methods (e.g., UV-pH titration) to confirm accuracy .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards (Category 4 acute toxicity ).

- Waste Disposal : Neutralize acidic/byproduct streams before disposal, adhering to institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.